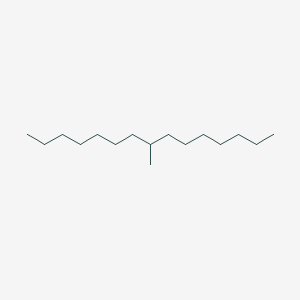
8-Methylpentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylpentadecane is an organic compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the eighth carbon atom. It is a colorless, odorless liquid at room temperature and is primarily used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpentadecane can be achieved through various methods, including:
Alkylation of Pentadecane:
Hydrogenation of Alkenes: Starting from 8-Methylpentadecene, hydrogenation can be performed using a catalyst like palladium on carbon under hydrogen gas to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller ones, including branched alkanes like this compound.
Fractional Distillation: This method separates hydrocarbons based on their boiling points, allowing for the isolation of this compound from a mixture of hydrocarbons.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methylpentadecane undergoes several types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens and UV light, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
8-Methylpentadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Methylpentadecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methylpentadecane: Another methyl-substituted pentadecane with the methyl group attached to the second carbon atom.
Hexadecane: A straight-chain alkane with one additional carbon atom.
Uniqueness
8-Methylpentadecane is unique due to its specific branching at the eighth carbon atom, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its interactions in biological systems and its applications in various fields.
Propriétés
Numéro CAS |
22306-28-1 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
8-methylpentadecane |
InChI |
InChI=1S/C16H34/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
OUKHTAOLUYDJTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


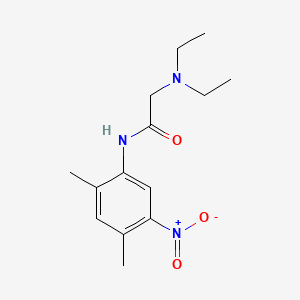
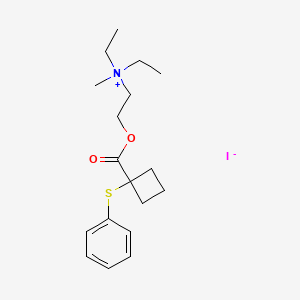
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

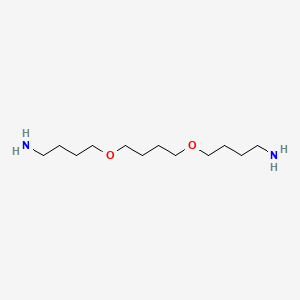
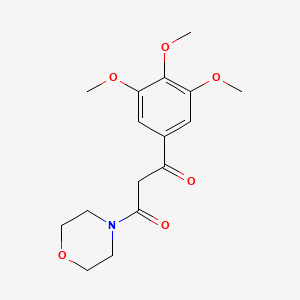
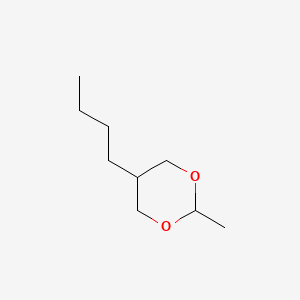
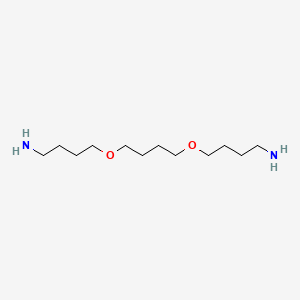

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
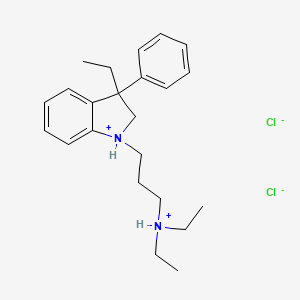
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)


